hERG Channel Blockade Liability: Neferine vs. Liensinine Diperchlorate in HEK293 Cells
In a direct comparative study, liensinine demonstrated a weaker blockade of the hERG potassium channel relative to neferine. At low concentrations (<10 μM), neferine was a significantly more potent hERG current inhibitor, which was attributed to its higher hydrophobicity [1]. Specifically, at 1 μM, liensinine reduced hERG tail current density to 56.7±2.8 pA/pF (from a control of 70.3±6.3 pA/pF), while neferine reduced it to 41.9±3.1 pA/pF, indicating a stronger cardiac ion channel interaction for the latter [1].
| Evidence Dimension | hERG tail current density reduction |
|---|---|
| Target Compound Data | 56.7±2.8 pA/pF (1 μM liensinine) |
| Comparator Or Baseline | 41.9±3.1 pA/pF (1 μM neferine); Control: 70.3±6.3 pA/pF |
| Quantified Difference | At 1 μM, neferine reduced hERG current by ~40% vs. ~19% for liensinine; a ~2.1-fold greater blockade. |
| Conditions | Whole-cell patch clamp in stable hERG-HEK293 cells |
Why This Matters
For cardiac safety screening, selecting liensinine diperchlorate over neferine may reduce confounding cardiotoxicity from hERG blockade, providing a cleaner autophagy inhibition phenotype.
- [1] Dong ZX, et al. Comparative effects of liensinine and neferine on the human ether-a-go-go-related gene potassium channel and pharmacological activity analysis. Cell Physiol Biochem. 2012;29(3-4):431-440. View Source
